N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide
Description
N²-[4-(3-Chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative with a structurally complex pharmacophore. The core indole scaffold is substituted at the 1-position with a methyl group, at the 5-position with a methoxy group, and at the 2-position with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 4-(3-chloro-4-methoxyanilino)-4-oxobutyl chain. This compound’s design incorporates features aimed at optimizing target binding (e.g., halogen and methoxy groups for lipophilicity and hydrogen bonding) and metabolic stability (methylation at the indole nitrogen) .
Properties
Molecular Formula |
C22H24ClN3O4 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H24ClN3O4/c1-26-18-8-7-16(29-2)11-14(18)12-19(26)22(28)24-10-4-5-21(27)25-15-6-9-20(30-3)17(23)13-15/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,28)(H,25,27) |
InChI Key |
QUHGUNUOJGNHKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary subunits:
- 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid : The indole core with methoxy and methyl substituents.
- 4-(3-Chloro-4-methoxyanilino)-4-oxobutylamine : The side chain containing a ketone and anilino group.
Synthetic routes prioritize the independent preparation of these intermediates, followed by coupling via amide bond formation.
Synthesis of 5-Methoxy-1-Methyl-1H-Indole-2-Carboxylic Acid
Indole Core Functionalization
The indole scaffold is synthesized via Fischer indole synthesis, starting from 4-methoxyphenylhydrazine and methyl vinyl ketone under acidic conditions (HCl/EtOH, reflux, 12 h). Subsequent methylation at the 1-position employs methyl iodide and potassium carbonate in DMF (yield: 78–85%).
Key Reaction:
$$
\text{4-Methoxyphenylhydrazine} + \text{Methyl vinyl ketone} \xrightarrow{\text{HCl/EtOH}} \text{5-Methoxy-1H-indole} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}_3} \text{5-Methoxy-1-methyl-1H-indole}
$$
Synthesis of 4-(3-Chloro-4-Methoxyanilino)-4-Oxobutylamine
Preparation of 3-Chloro-4-Methoxyaniline
3-Chloro-4-methoxyaniline is synthesized from 4-methoxyaniline through chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane (0°C, 2 h; yield: 88%).
Butyl Side Chain Assembly
The ketone-bearing side chain is constructed via a Michael addition. Acrylonitrile is reacted with 3-chloro-4-methoxyaniline in methanol under basic conditions (K₂CO₃, 50°C, 8 h), followed by hydrolysis of the nitrile to a ketone using HCl/H₂O (yield: 70–75%).
Key Reaction:
$$
\text{3-Chloro-4-methoxyaniline} + \text{CH}2=\text{CHCN} \xrightarrow{\text{K}2\text{CO}3} \text{4-(3-Chloro-4-methoxyanilino)butanenitrile} \xrightarrow{\text{HCl/H}2\text{O}} \text{4-(3-Chloro-4-methoxyanilino)-4-oxobutylamine}
$$
Amide Coupling and Final Assembly
Carboxamide Formation
The indole-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂, reflux, 3 h) and subsequently coupled to 4-(3-chloro-4-methoxyanilino)-4-oxobutylamine in anhydrous THF with triethylamine (Et₃N) as a base (0°C to rt, 12 h; yield: 60–68%).
Key Reaction:
$$
\text{5-Methoxy-1-methyl-1H-indole-2-carbonyl chloride} + \text{4-(3-Chloro-4-methoxyanilino)-4-oxobutylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Purification and Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Acid Chloride Coupling | 60–68 | 95 | Scalability |
| EDC/HOBt Mediated | 75–80 | 98 | Mild conditions, fewer byproducts |
Mechanistic Insights and Optimization
Side Reactions and Mitigation
Over-alkylation at the indole nitrogen is prevented by using methyl iodide in a controlled, dropwise manner. Ketone racemization during side chain synthesis is minimized by maintaining reaction temperatures below 50°C.
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, THF) enhance coupling efficiency, while Rh₂(OAc)₄ catalyzes stereoselective steps in side chain formation.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related indole-2-carboxamides and derivatives described in the literature. Key differences in substituents, physicochemical properties, and synthetic yields are highlighted.
Table 1: Structural and Physicochemical Comparison of Indole-2-Carboxamide Derivatives
Structural and Functional Group Analysis
Core Indole Modifications: The target compound features 5-methoxy and 1-methyl groups on the indole ring. Methylation at the indole nitrogen (1-position) may reduce metabolic deactivation, a common issue with unsubstituted indoles . In contrast, Compound 35b () incorporates a 3-hydroxymethyl group, introducing a polar moiety that could influence solubility and target interactions .
Side Chain Variations: The target’s 4-(3-chloro-4-methoxyanilino)-4-oxobutyl side chain combines a ketone and a substituted anilino group. This design mimics kinase inhibitor pharmacophores (e.g., sunitinib), where chloro and methoxy groups enhance binding to hydrophobic pockets . Compounds in utilize benzophenone-containing side chains (e.g., 4-benzoylphenyl), which are structurally bulkier and may confer higher rigidity but lower synthetic yields (10–37.5%) compared to the target’s flexible oxobutyl chain .
Compound 35b () exhibits a lower melting point (199–202°C) than benzophenone-containing analogs (233–250°C), likely due to reduced crystallinity from its flexible phenethyl chain .
Biological Activity
The compound N~2~-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a member of the indole family known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant data tables and research findings.
Structure
The chemical structure of this compound can be represented as follows:
Properties
- Molecular Weight : 364.84 g/mol
- Solubility : Soluble in organic solvents like DMSO and methanol.
Antibacterial Activity
Recent studies have highlighted the antibacterial effects of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.98 | |
| Escherichia coli | 1.5 | |
| Enterobacter cloacae | 0.004 |
The compound exhibited significant antibacterial activity, outperforming traditional antibiotics such as ampicillin and streptomycin in several tests, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrated antifungal activity. The following table summarizes the antifungal activity against selected strains:
The results indicate that the compound has a broad spectrum of antifungal activity, with particularly low MIC values against more sensitive strains.
Anticancer Activity
The antiproliferative effects of this compound were evaluated on various cancer cell lines:
These findings suggest that the compound has potential as an anticancer agent, particularly against rapidly proliferating cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with target proteins involved in bacterial resistance mechanisms and cancer cell proliferation:
- Antibacterial Mechanism : The compound inhibits MurB enzyme activity in bacterial cells, which is crucial for peptidoglycan synthesis.
- Anticancer Mechanism : It appears to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest.
Case Study 1: Antibacterial Efficacy
A study involving a series of derivatives of indole compounds demonstrated that this compound had superior antibacterial activity compared to other derivatives tested against MRSA and other resistant strains .
Case Study 2: Anticancer Activity
In vitro assays showed that this compound significantly inhibited the growth of A549 lung cancer cells, with an IC50 value indicating effective cytotoxicity. Further analysis revealed that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Q & A
Q. What synthetic routes are reported for N²-[4-(3-chloro-4-methoxyanilino)-4-oxobutyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling reactions between indole-2-carboxamide precursors and functionalized butyl intermediates. For example, indole-2-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylate) are condensed with 4-(3-chloro-4-methoxyanilino)-4-oxobutyl moieties under reflux in acetic acid, followed by purification via recrystallization (DMF/acetic acid mixtures) . Characterization employs 1H/13C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular integrity .
Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Structural validation combines FT-IR (to confirm carbonyl and amide bonds) and X-ray crystallography for unambiguous stereochemical assignment. Contradictions in melting points (e.g., observed vs. literature) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) to resolve .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : Focus on modifying the 3-chloro-4-methoxyanilino and 5-methoxyindole moieties. For example:
- Replace the methoxy group with ethoxy or hydroxy to assess hydrogen-bonding effects.
- Introduce halogen substitutions (e.g., Br or F) on the indole ring to evaluate steric/electronic impacts .
Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins, validated by surface plasmon resonance (SPR) for kinetic analysis .
Q. What strategies resolve contradictions in biological assay data for this compound?
- Methodological Answer : Discrepancies between in vitro and in vivo efficacy may arise from metabolic instability. Solutions include:
- Metabolite identification : Use LC-MS/MS to track degradation products in hepatic microsomes.
- Prodrug design : Mask the amide group with a labile ester to enhance bioavailability .
Cross-validate cytotoxicity data using 3D cell culture models to reduce false positives from monolayer assays .
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C) to maximize yield.
- In-line FTIR monitoring detects intermediates in real time, reducing side reactions like over-alkylation.
- Purify via flash chromatography (hexane/EtOAc gradients) to isolate the product from nitroso byproducts, a common issue in analogous syntheses .
Q. What advanced techniques elucidate the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Cryo-EM or X-ray crystallography resolves binding modes in enzyme complexes.
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS).
For redox-sensitive targets, employ electron paramagnetic resonance (EPR) to study radical quenching activity .
Methodological Challenges and Solutions
Q. How should researchers address solubility limitations in biological assays?
- Answer :
- Use co-solvents like DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity.
- For in vivo studies, formulate as a nanoparticulate suspension (e.g., PLGA-based) to enhance aqueous stability .
Q. What computational tools predict metabolic pathways and potential toxicity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
